molecular formula C26H25N3O5S B2823471 N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 923426-11-3

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B2823471
M. Wt: 491.56
InChI Key: ZUKPPPBGLYIDQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzoxazole could be synthesized via cyclodehydration of 2-aminophenols and carboxylic acids . The sulfone group could be introduced through a sulfonylation reaction . The piperidine ring could be formed through a cyclization reaction, and the carboxamide could be introduced through an amide coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The benzoxazole and piperidine rings would add rigidity to the structure, while the sulfone and carboxamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the benzoxazole could undergo electrophilic substitution or nucleophilic addition. The sulfone could be reduced to a sulfide. The piperidine could undergo N-alkylation, and the carboxamide could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Pharmacological Properties

The chemical compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is part of a class of compounds with varied pharmacological applications. Research has explored its synthesis and potential in various biological activities, excluding drug use, dosage, and side effects.

  • Benzamide Derivatives as Selective Serotonin Receptor Agonists : A study focused on benzamide derivatives, highlighting their role in accelerating gastric emptying and increasing the frequency of defecation, suggesting potential as novel prokinetic agents with reduced side effects due to selective serotonin 4 receptor agonism S. Sonda et al., 2004.

  • Crystal Structure and DFT Calculations of Piperazine Derivatives : Another research effort involved the synthesis of piperazine derivatives with significant intermolecular hydrogen bonding, investigated through crystal structure studies and density functional theory (DFT) calculations. These studies provide insights into the molecular properties of such compounds K. Kumara et al., 2017.

  • Antimicrobial Studies of Pyridine Derivatives : Research into the antimicrobial properties of new pyridine derivatives, including the compound of interest, has shown that these compounds possess considerable antibacterial activity, underscoring their potential in antimicrobial applications N. B. Patel & S. N. Agravat, 2009.

  • Enzyme Inhibition by Benzenesulfonamides with Benzamide Moiety : Studies on compounds carrying both sulfonamide and benzamide moieties have revealed significant inhibitory potential against human carbonic anhydrase I and II and acetylcholinesterase enzymes, suggesting a wide range of bioactivities for these compounds M. Tuğrak et al., 2020.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-33-21-9-11-22(12-10-21)35(31,32)29-15-13-18(14-16-29)25(30)27-20-6-4-5-19(17-20)26-28-23-7-2-3-8-24(23)34-26/h2-12,17-18H,13-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPPPBGLYIDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

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